tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate
Description
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate is a synthetic carbamate derivative featuring a tetrahydroquinoline core substituted with hydroxy and methoxy groups at positions 4, 5, and 5. The tert-butyl carbamate group serves as a protective moiety for the amine functionality, enhancing stability during synthesis and modulating physicochemical properties. This compound is of interest in medicinal chemistry due to the tetrahydroquinoline scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents. Its synthesis likely follows established carbamate protection strategies, such as EDCI/HOBt-mediated coupling and TFA deprotection .
Properties
Molecular Formula |
C17H26N2O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(21)19-9-10-8-18-12-6-11(22-4)7-13(23-5)14(12)15(10)20/h6-7,10,15,18,20H,8-9H2,1-5H3,(H,19,21) |
InChI Key |
BPCHRBJPWRQOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNC2=C(C1O)C(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tetrahydroquinoline Core
Starting Materials : The synthesis often begins with the preparation of the tetrahydroquinoline core. This can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration and reduction steps to form the tetrahydroquinoline moiety.
Reduction Methods : Direct reduction of quinolines or dihydroquinolin-4-ones is a common approach to obtain tetrahydroquinolines. This can be done using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation over palladium on charcoal.
Introduction of the Carbamate Group
Alkylation : Once the tetrahydroquinoline core is prepared, the next step involves the introduction of a methyl group at the 3-position. This can be achieved through alkylation reactions.
Carbamate Formation : The carbamate group is then introduced by reacting the alkylated tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine.
Hydroxylation
- Hydroxylation at the 4-Position : The hydroxyl group at the 4-position can be introduced through selective oxidation or hydrolysis reactions, depending on the starting materials and intermediates used.
Data Tables
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C$${22}$$H$${32}$$N$$2}$$O$$6}$$ |
| Molecular Weight | 416.51 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis Conditions
| Step | Reaction Conditions | Yield |
|---|---|---|
| Reduction of Quinoline | LiAlH$$_4$$, reflux | 80-90% |
| Alkylation | CH$$3$$I, K$$2$$CO$$_3$$, DMF | 70-80% |
| Carbamate Formation | tert-butyl chloroformate , Et$$3$$N, CH$$2$$Cl$$_2$$ | 85-95% |
Comprehensive Research Findings
Research on tetrahydroquinolines highlights their potential in pharmacology, including anticancer activities. The specific compound This compound may exhibit similar properties due to its structural similarity to other bioactive tetrahydroquinolines.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline-3-carboxaldehyde, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives .
Scientific Research Applications
tert-Butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
tert-Butyl N-(6-Methoxy-1,2,3,4-tetrahydroquinolin-4-yl)carbamate (CID 54594258)
3-Amino-N-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide
- Core Variation: Replaces tetrahydroquinoline with a dihydroisoquinoline scaffold, introducing a fused benzene ring.
- Functional Groups : Retains the hydroxy and carbamate-like amide groups but lacks methoxy substituents. This may influence metabolic stability and target selectivity .
Functional Group Variations in Carbamate Derivatives
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Key Difference: Features a hydroxylamine group instead of the tetrahydroquinoline-linked methylamine.
- Reactivity : The hydroxylamine moiety is more nucleophilic, limiting its utility in prolonged synthetic steps compared to the stabilized carbamate in the target compound.
tert-Butyl N-[(3-Amino-5-Methylphenyl)methyl]carbamate
- Scaffold Simplicity: Uses a benzene ring instead of tetrahydroquinoline, with amino and methyl substituents.
- Applications: Primarily employed in pharmaceutical intermediates; its simpler structure may offer higher synthetic yields but lower target specificity compared to the tetrahydroquinoline derivative .
Bioactivity and Mechanism of Action (MOA)
Similarity Principles and Exceptions
- Structural Similarity Metrics: Studies using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints) suggest that the target compound shares >70% similarity with 6-methoxy and dihydroisoquinoline analogs, predicting overlapping bioactivities .
- Mechanistic Insights: Natural product studies (e.g., oleanolic acid vs. hederagenin) demonstrate that shared scaffolds correlate with conserved MOAs, such as kinase inhibition or DNA intercalation. However, minor substituent changes (e.g., 4-hydroxy vs. 6-methoxy) can drastically alter efficacy, as seen in gallic acid’s divergent mechanisms compared to structurally related compounds .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Predicted using QSAR models.
Biological Activity
tert-butyl N-[(4-hydroxy-5,7-dimethoxy-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate (CAS No. 1306605-90-2) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 338.40 g/mol
- Structure : The compound features a tetrahydroquinoline core with methoxy and hydroxy substituents, influencing its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antioxidant, anti-inflammatory, and antimicrobial effects.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the tetrahydroquinoline structure can enhance radical scavenging activity. For instance:
- Study Findings : A study demonstrated that derivatives of tetrahydroquinoline exhibited high antioxidant capacity in vitro, suggesting that this compound may share similar benefits .
Anti-inflammatory Effects
Tetrahydroquinoline derivatives have been noted for their anti-inflammatory properties.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and modulate pathways such as NF-kB and COX enzymes.
- Case Study : In a model of induced inflammation in rodents, a related compound reduced edema and inflammatory markers significantly .
Antimicrobial Activity
The antimicrobial potential of this compound is another area of interest.
- Research Evidence : Similar compounds have shown efficacy against various bacterial strains. For example:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antioxidant | High radical scavenging capacity | |
| Anti-inflammatory | Reduced edema and inflammatory markers | |
| Antimicrobial | Effective against Staphylococcus aureus |
Table 2: Structural Analogues and Their Activities
| Compound Name | Activity Type | EC50 (μM) |
|---|---|---|
| N-(2,4-Di-tert-butyl-5-hydroxyphenyl) | CFTR potentiator | 0.009 ± 0.004 |
| Tetrahydroquinoline derivative | Antioxidant | Varies |
| Related tetrahydroquinoline | Antimicrobial | Varies |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antioxidant Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them.
- Anti-inflammatory Mechanism : Inhibition of inflammatory mediators through modulation of signaling pathways.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
